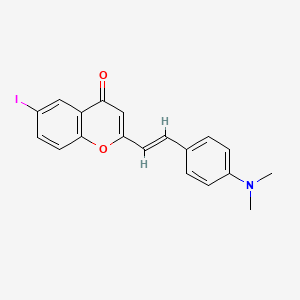
2-(4-(Dimethylamino)styryl)-6-iodo-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Dimethylamino)styryl)-6-iodo-4H-chromen-4-one is a synthetic organic compound known for its unique structural and photophysical properties. This compound is part of the chromenone family, which is characterized by a fused benzopyran ring system. The presence of the dimethylamino group and the iodo substituent significantly influences its chemical behavior and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)styryl)-6-iodo-4H-chromen-4-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 6-iodo-4H-chromen-4-one is reacted with 4-(dimethylamino)benzaldehyde in the presence of a base such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions to facilitate the formation of the styryl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(4-(Dimethylamino)styryl)-6-iodo-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the styryl group to a saturated alkyl chain.
Substitution: The iodo group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or cyanides can be used in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
科学研究应用
2-(4-(Dimethylamino)styryl)-6-iodo-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in staining techniques for cellular imaging, particularly for mitochondria.
Medicine: Investigated for its potential in photodynamic therapy due to its ability to generate reactive oxygen species upon light irradiation.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of 2-(4-(Dimethylamino)styryl)-6-iodo-4H-chromen-4-one is primarily based on its photophysical properties. Upon absorption of light, the compound undergoes a transition to an excited state, which can then transfer energy to molecular oxygen, generating reactive oxygen species. These reactive species can induce cellular damage, making the compound useful in photodynamic therapy. The dimethylamino group enhances the compound’s electron-donating ability, facilitating charge transfer processes.
相似化合物的比较
Similar Compounds
- 2-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide
- 2-(4-(Dimethylamino)styryl)-N-methylbenzoxazolium perchlorate
- 4-(4-Dimethylaminostyryl)-1-methylpyridinium iodide
Uniqueness
2-(4-(Dimethylamino)styryl)-6-iodo-4H-chromen-4-one stands out due to the presence of the iodo substituent, which enhances its reactivity and allows for further functionalization. Additionally, the chromenone core provides a rigid and planar structure, contributing to its strong fluorescence and photostability, making it highly suitable for applications in imaging and optoelectronics.
属性
分子式 |
C19H16INO2 |
|---|---|
分子量 |
417.2 g/mol |
IUPAC 名称 |
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-6-iodochromen-4-one |
InChI |
InChI=1S/C19H16INO2/c1-21(2)15-7-3-13(4-8-15)5-9-16-12-18(22)17-11-14(20)6-10-19(17)23-16/h3-12H,1-2H3/b9-5+ |
InChI 键 |
NIJAGAILBKZBCM-WEVVVXLNSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC(=O)C3=C(O2)C=CC(=C3)I |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=O)C3=C(O2)C=CC(=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


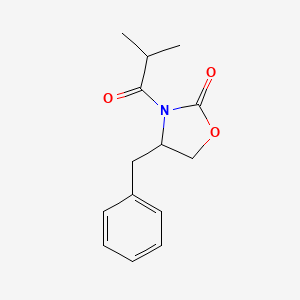

![1-(6-(2H-1,2,3-Triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl)-3-(7-(cyclopropyl(dimethylamino)methyl)-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B14801492.png)
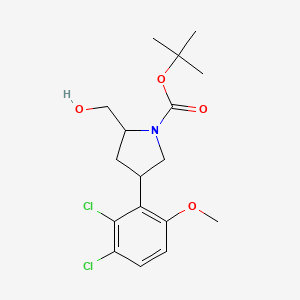
![4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline](/img/structure/B14801500.png)
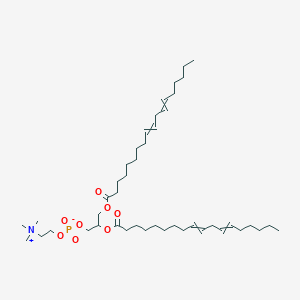
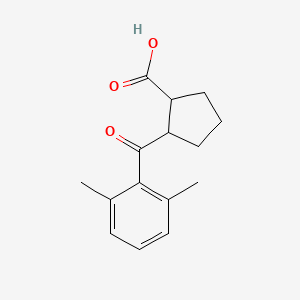
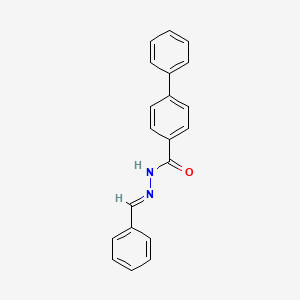
![(4S,5S)-2-[2-bromo-3-[(4S,5S)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]phenyl]-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazole](/img/structure/B14801515.png)
![(9E,12E)-N-[2-(4-hydroxyphenyl)ethyl]octadeca-9,12-dienamide](/img/structure/B14801518.png)
![1,1-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B14801519.png)
![(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-Dihydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B14801520.png)
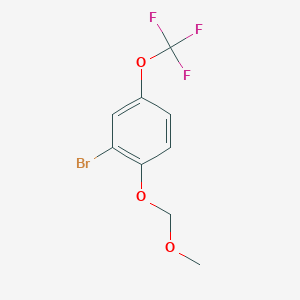
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14801539.png)
